molecular formula C4H7NO B1296849 3-Pyrrolidinone CAS No. 96-42-4

3-Pyrrolidinone

Cat. No.: B1296849
CAS No.: 96-42-4
M. Wt: 85.1 g/mol
InChI Key: QGKLPGKXAVVPOJ-UHFFFAOYSA-N
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Description

3-Pyrrolidinone is a five-membered lactam, a cyclic amide, with the molecular formula C₄H₇NO. It is a versatile compound that serves as a building block in organic synthesis and has significant applications in medicinal chemistry. The presence of both amide and nitrogen functionalities in its structure makes it a valuable intermediate in the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyrrolidinone can be synthesized through several methods. One common approach is the cyclization of γ-aminobutyric acid (GABA) under acidic conditions. Another method involves the reduction of pyrrolidin-2-one using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of succinimide. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction yields this compound with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrrolidin-2,5-dione.

    Reduction: Reduction of this compound can yield pyrrolidine.

    Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Pyrrolidin-2,5-dione.

    Reduction: Pyrrolidine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

3-Pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyrrolidinone and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of amide and nitrogen functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds. Its versatility and reactivity distinguish it from other similar compounds.

Properties

IUPAC Name

pyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-4-1-2-5-3-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKLPGKXAVVPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283427
Record name Pyrrolidin-3-one
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Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-42-4
Record name 3-Pyrrolidinone
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Record name 3-Pyrrolidinone
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Record name Pyrrolidin-3-one
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Record name Pyrrolidin-3-one
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Record name 3-PYRROLIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-pyrrolidinone?

A1: The molecular formula of this compound is C4H7NO, and its molecular weight is 85.106 g/mol.

Q2: What are some methods for synthesizing this compound?

A2: Several methods exist for synthesizing this compound and its derivatives, including:

  • Gold-catalyzed synthesis: This method utilizes N-sulfonyl hydroxylamines and terminal alkynes in the presence of a gold catalyst to produce 3-pyrrolidinones via an intramolecular oxygen-transfer redox reaction. []
  • Reaction of azomethine oxides with allenes: This reaction pathway potentially involves an initial 1,3-dipolar cycloaddition followed by intramolecular rearrangement, yielding 3-pyrrolidinones. []
  • Cyclization of α,β-unsaturated diazoketones with amines: This approach provides a one-step synthesis of substituted 3-pyrrolidinones. []
  • Domino aza-Michael/SN2 cyclization: This method utilizes barbiturate-derived alkenes and N-alkoxy α-haloamides to efficiently produce spirobarbiturate-3-pyrrolidinones. []

Q3: What spectroscopic data is available for characterizing this compound?

A3: Various spectroscopic techniques can characterize this compound, including:

  • NMR Spectroscopy: Provides information about the compound's structure and conformation. For example, in 1-tert-butyl-2-(tert-butylaminomethylidene)-3-pyrrolidinone, NMR data revealed that the eneamine moiety on the pyrrolidinone ring is coplanar to the carbonyl function, with an E configuration stabilized by an intramolecular N-H...O bond. [, ]
  • UV-Vis Spectroscopy: Useful for studying the electronic structure and transitions within the molecule. Comparison of 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione with indigo using UV-Vis spectroscopy revealed the former as the basic chromophore of indigo, highlighting the exceptional long-wave light absorption characteristic of compounds containing a 10 π electron chromophore. []

Q4: What are some applications of this compound and its derivatives?

A4: 3-Pyrrolidinones find use in various fields, including:

  • Pharmaceuticals: They serve as chiral building blocks for synthesizing pharmaceuticals. [] For instance, (S)-N-benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, is used in the production of pharmaceuticals. []
  • Drug discovery: 3-Pyrrolidinones are explored as potential HIV protease inhibitors. Research investigates the use of proline bioisosteres like phenylalanine-2-thiophenoxy-3-pyrrolidinone for their anti-HIV activity. [] Studies have identified short and potent this compound-based inhibitors of HIV-1 replication. [, ]
  • Synthesis of heterocyclic compounds: They are valuable intermediates in synthesizing a wide range of heterocyclic compounds, including indoles and 5-deazapteroic acid analogs. [] One example is the synthesis of spiro-pyrano[3,2-b]pyrrolo-2-oxoindolines and dicyano-pyrano[3,2-b]pyrroles via Michael addition of 3-pyrrolidinones to isatin-3-ylidenes and arylidenemalononitrile, respectively. []

Q5: How does N-benzyl-3-pyrrolidinone contribute to chiral alcohol production?

A5: N-benzyl-3-pyrrolidinone serves as a substrate for N-benzyl-3-pyrrolidinol dehydrogenase (N-benzyl-3-pyrrolidinol/N-benzyl-3-pyrrolidinone oxidoreductase), an enzyme found in microorganisms like Geotrichum capitatum. This enzyme catalyzes the asymmetric reduction of N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol, a valuable chiral alcohol used in pharmaceutical synthesis. The reaction utilizes NADPH as a coenzyme, and efficient production of (S)-N-benzyl-3-pyrrolidinol has been achieved using recombinant Escherichia coli strains expressing the N-benzyl-3-pyrrolidinol dehydrogenase gene alongside NADH-reproducing systems. [, ]

Q6: Are there any known thermostable enzymes that utilize this compound derivatives as substrates?

A6: Yes, a thermostable ω-transaminase (ω-TA) from Chloroflexi bacterium has been identified and characterized. This enzyme demonstrates significant reactivity with aromatic amino donors and receptors and exhibits good affinity towards cyclic substrates, including N-Boc-3-pyrrolidinone. Notably, the enzyme's activity towards N-Boc-3-pyrrolidinone can be enhanced through site-specific mutagenesis, as observed with the Q192G mutant, which showed improved conversion rates compared to the wild-type enzyme. [, ]

Q7: What is the role of computational chemistry in understanding this compound chemistry?

A7: Computational methods, including density functional theory (DFT) calculations, have been employed to investigate keto-enol tautomerism in N-vinyl-2- and 3-pyrrolidinones. [] Additionally, computational studies have provided insights into the mechanisms of gold(I)-catalyzed intramolecular additions of hydroxylamine groups onto alkynes, leading to the formation of 3-pyrrolidinones. These studies help to elucidate reaction pathways, chemoselectivity, and regioselectivity in these reactions. []

Q8: How do structural modifications of this compound impact its biological activity?

A8: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity. For instance, in the development of HIV protease inhibitors, modifying the substituents on the this compound ring can significantly impact the compound's potency and selectivity. [] Similarly, introducing specific substituents on the piperidine ring of cyclic tertiary amines, such as 1-benzylpiperidine, can influence their metabolism by cytochrome P450 enzymes, ultimately affecting their ability to inactivate these enzymes. []

Q9: What are the stability considerations for this compound and its derivatives?

A9: The stability of this compound derivatives can vary depending on the specific substituents and conditions. Research has focused on identifying aminotransferases with high resistance to water-soluble organic solvents, which could improve the stability and efficiency of biocatalytic processes using this compound derivatives as substrates. []

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